

# Ligritinib (AB801) for In Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ligritinib**, also known as AB801, is a potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical mediator of therapeutic resistance to various standard-of-care therapies and contributes to an immunosuppressive tumor microenvironment.[3] By inhibiting AXL kinase activity, **ligritinib** blocks downstream signaling, offering a promising strategy to overcome drug resistance and enhance anti-tumor immunity.[1][2] These application notes provide a comprehensive overview of the use of **ligritinib** in preclinical in vivo xenograft models, including quantitative efficacy data and detailed experimental protocols.

# Mechanism of Action: AXL Signaling Inhibition

**Ligritinib** exerts its anti-tumor effects by targeting the AXL receptor tyrosine kinase. Upon binding, **ligritinib** inhibits the kinase activity of AXL, thereby blocking downstream signaling cascades, most notably the PI3K/AKT pathway. This inhibition prevents the cellular processes that contribute to tumor growth, survival, and resistance to other cancer therapies.





Click to download full resolution via product page

Caption: Ligritinib inhibits the AXL signaling pathway.

## **Quantitative Data from In Vivo Xenograft Studies**

The following tables summarize the efficacy of **ligritinib** (AB801) in various preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.



| Xenograft<br>Model              | Cancer Type                                | Treatment                                          | Dosage                                                                 | Outcome                                                                                          |
|---------------------------------|--------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| H1373                           | Human Lung<br>Cancer (KRAS<br>G12C)        | Ligritinib (AB801)<br>+ Adagrasib                  | 30 mg/kg<br>(Ligritinib) + 20<br>mg/kg<br>(Adagrasib)                  | Significant tumor growth inhibition, superior to adagrasib monotherapy.[1]                       |
| CMT-167 (KRAS<br>G12C knock-in) | Murine Lung<br>Cancer                      | Ligritinib (AB801)<br>+ Adagrasib                  | 10 mg/kg or 30<br>mg/kg (Ligritinib)<br>+ Adagrasib                    | Significant tumor growth inhibition and enhanced survival compared to single-agent treatment.[1] |
| HEY-T30                         | Paclitaxel-<br>Resistant<br>Ovarian Cancer | Ligritinib (AB801)<br>+ Paclitaxel                 | Not Specified                                                          | Significant tumor growth inhibition.                                                             |
| MC38                            | Murine Colon<br>Adenocarcinoma             | Ligritinib (AB801)<br>+ Oxaliplatin +<br>anti-PD-1 | 30 mg/kg (Ligritinib) + 10 mg/kg (Oxaliplatin) + 10 mg/kg (anti-PD- 1) | Significantly lower tumor volumes and increased survival compared to dual-agent therapy.         |

## **Experimental Protocols**

This section provides detailed protocols for establishing and utilizing subcutaneous xenograft models to evaluate the efficacy of **ligritinib**.

## **Experimental Workflow Overview**





Click to download full resolution via product page

Caption: General workflow for in vivo xenograft studies.

## **Cell Culture and Preparation**

- Cell Lines:
  - H1373 (Human non-small cell lung cancer)
  - CMT-167 (Murine lung carcinoma)
  - HEY-T30 (Human ovarian cancer, paclitaxel-resistant)
  - MC38 (Murine colon adenocarcinoma)



- Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA. Wash
  the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free
  medium or PBS for injection.
- Cell Viability: Perform a cell count and assess viability using a trypan blue exclusion assay.
   Cell viability should be >95%.

## **Animal Models and Tumor Implantation**

- Animal Strain: Use immunodeficient mice (e.g., NOD-SCID for human cell lines) or syngeneic mice (e.g., C57BL/6 for MC38 and CMT-167) aged 6-8 weeks.
- Implantation:
  - Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
  - Resuspend the prepared tumor cells in a 1:1 mixture of serum-free medium and Matrigel®
     Matrix.
  - $\circ$  Subcutaneously inject 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells (in a volume of 100-200  $\mu$ L) into the flank of each mouse using a 27-gauge needle.

#### **Tumor Growth Monitoring and Treatment**

- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization: When tumors reach a mean volume of approximately 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- **Ligritinib** Formulation: Prepare **ligritinib** for oral administration. While the exact vehicle is proprietary, a common vehicle for oral gavage of hydrophobic small molecules is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.



- Administration: Administer ligritinib orally via gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg) once or twice daily, as specified in the experimental design.[1] The volume of administration for oral gavage in mice is typically 10 mL/kg.
- Combination Therapy: For combination studies, administer other therapeutic agents (e.g., adagrasib, paclitaxel, oxaliplatin, anti-PD-1) according to established protocols for those agents.

## **Endpoint and Data Analysis**

- Monitoring: Monitor the body weight and overall health of the animals regularly as an indicator of toxicity.
- Euthanasia: Euthanize mice when the tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed.
- Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the following formula:
  - TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
- Statistical Analysis: Analyze the data using appropriate statistical methods, such as a twoway ANOVA with multiple comparisons test, to determine the significance of the observed differences in tumor growth between treatment groups.

### Conclusion

**Ligritinib** (AB801) has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with standard-of-care agents. The provided protocols offer a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising AXL inhibitor. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in the preclinical evaluation of novel cancer therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. researchgate.net [researchgate.net]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- To cite this document: BenchChem. [Ligritinib (AB801) for In Vivo Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579023#ligritinib-for-in-vivo-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com